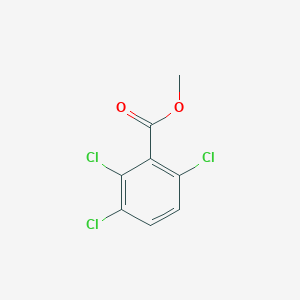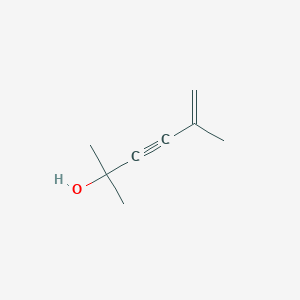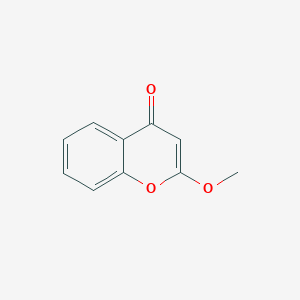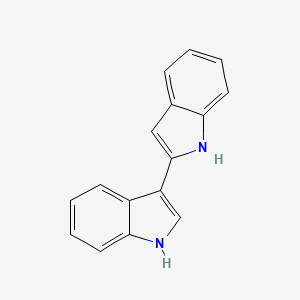
2,3'-Biindole
概要
説明
2,3’-Biindole is a heterocyclic compound consisting of two indole units connected at the 2 and 3 positions. Indole itself is a fundamental structure in organic chemistry, known for its presence in many natural products and pharmaceuticals. The biindole structure enhances the chemical and biological properties of the individual indole units, making 2,3’-biindole a compound of significant interest in various fields of research.
科学的研究の応用
2,3’-Biindole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer properties.
Industry: Used in the synthesis of dyes and pigments due to its stable and vibrant color properties.
作用機序
将来の方向性
Research into 2,3’-Biindole and its derivatives continues to be an active area of study. Recent research has focused on the synthesis of 2,3’-Biindole and its potential applications, particularly in the field of medicinal chemistry . Future research may explore new synthesis methods, potential biological activities, and applications of 2,3’-Biindole and its derivatives.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,3’-biindole involves the homodimerization of indole derivatives. This can be achieved using N-bromosuccinimide (NBS) as a reagent under mild conditions, typically at 15°C. The reaction provides excellent regioselectivity and high efficiency, making it a preferred method for synthesizing 2,3’-biindole .
Another method involves the use of molecular iodine as a catalyst in the presence of sodium bicarbonate. This metal-free approach allows for the formation of C–C and C–N bonds, resulting in the synthesis of 2,3’-biindole at room temperature .
Industrial Production Methods
Industrial production methods for 2,3’-biindole are not extensively documented. the methods mentioned above can be scaled up for industrial applications, given their efficiency and mild reaction conditions.
化学反応の分析
Types of Reactions
2,3’-Biindole undergoes various chemical reactions, including:
Oxidation: Oxidative coupling reactions can be used to form biindole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole units.
Substitution: Electrophilic substitution reactions are common, given the electron-rich nature of the indole rings.
Common Reagents and Conditions
Oxidation: Reagents like N-bromosuccinimide (NBS) and molecular iodine are commonly used.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted biindole derivatives, which can have different functional groups attached to the indole rings, enhancing their chemical and biological properties .
類似化合物との比較
2,3’-Biindole can be compared with other similar compounds such as:
Indole: The monomeric unit of 2,3’-biindole, known for its presence in many natural products and pharmaceuticals.
Bisindole Alkaloids: Structurally complex dimers that exhibit stronger biological activity than their corresponding monomeric units.
Indolocarbazoles: Another class of bisindole compounds with significant biological activities, including anticancer properties.
The uniqueness of 2,3’-biindole lies in its specific dimeric structure, which enhances its chemical reactivity and biological activity compared to its monomeric counterparts.
特性
IUPAC Name |
2-(1H-indol-3-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-14-11(5-1)9-16(18-14)13-10-17-15-8-4-2-6-12(13)15/h1-10,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGGLCJWTVNIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295753 | |
| Record name | 2,3'-Biindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27393-85-7 | |
| Record name | 2,3'-Biindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3'-Biindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


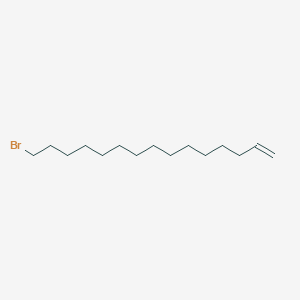

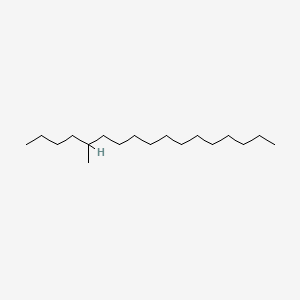
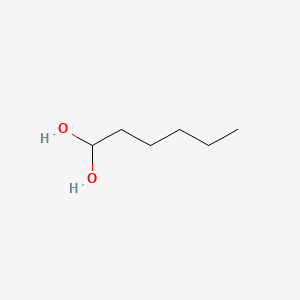
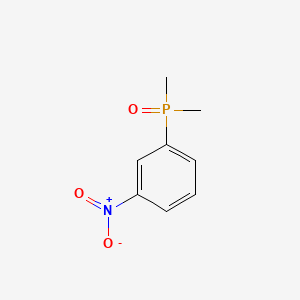
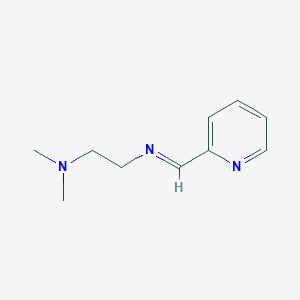
![Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate](/img/structure/B3050549.png)
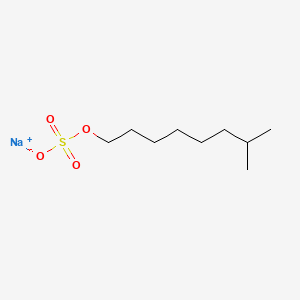
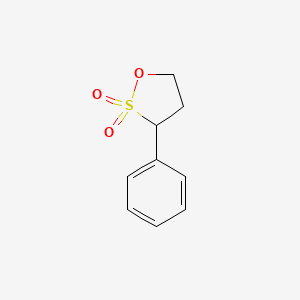
![7-Methylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B3050555.png)
